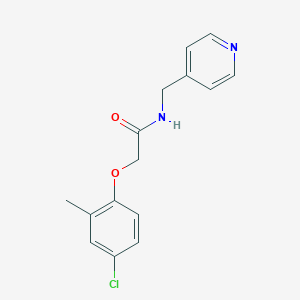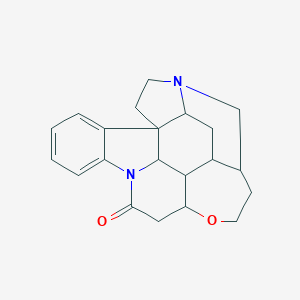
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide, also known as PYR-1, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, making it a promising candidate for further research.
作用機序
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. This inhibition leads to the suppression of cancer cell growth and the induction of cell death.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the induction of cell death, and the suppression of tumor growth in vivo. It has also been found to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One of the advantages of using 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide in lab experiments is its specificity for certain enzymes involved in cancer cell growth, which makes it a promising candidate for targeted therapies. However, one limitation is the lack of knowledge about its mechanism of action, which makes it difficult to optimize its use in lab experiments.
将来の方向性
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide, including:
1. Further studies on its mechanism of action to optimize its use in lab experiments.
2. Studies on its potential use in combination therapies with other anticancer drugs.
3. Studies on its potential use in the treatment of other diseases, such as inflammatory diseases and neurodegenerative diseases.
4. Studies on its pharmacokinetics and pharmacodynamics to optimize its use in clinical trials.
5. Studies on its potential use in personalized medicine, based on individual genetic profiles.
In conclusion, 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide is a promising candidate for further research in the field of cancer research and has various biochemical and physiological effects that make it a valuable tool for scientific research. Further studies are needed to optimize its use in lab experiments and clinical trials, and to explore its potential use in the treatment of other diseases.
合成法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide involves the reaction of 4-chloro-2-methylphenol with 4-pyridylmethylamine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acetic acid to yield 2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide has been studied for its potential use in scientific research, particularly in the field of cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further study.
特性
製品名 |
2-(4-chloro-2-methylphenoxy)-N-(4-pyridylmethyl)acetamide |
|---|---|
分子式 |
C15H15ClN2O2 |
分子量 |
290.74 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-(pyridin-4-ylmethyl)acetamide |
InChI |
InChI=1S/C15H15ClN2O2/c1-11-8-13(16)2-3-14(11)20-10-15(19)18-9-12-4-6-17-7-5-12/h2-8H,9-10H2,1H3,(H,18,19) |
InChIキー |
FQSLWNVMZUFCGI-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NCC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-Chloro-2-thienyl)sulfonyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B270641.png)

![1-(3,4-Dimethoxybenzoyl)-2-[2-(4-fluorophenyl)-2-oxoethyl]-6,7-dimethoxyisoquinolinium](/img/structure/B270644.png)
![2-(2,3-dimethoxyphenyl)-3-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-4(1H)-quinazolinone](/img/structure/B270646.png)
![N-(2-dibenzo[b,d]furan-2-ylethyl)-4-(2-oxo-1-pyrrolidinyl)benzenesulfonamide](/img/structure/B270648.png)

![N-[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]-2-methoxy-4-(methylsulfanyl)benzamide](/img/structure/B270650.png)

![3-methyl-4-oxo-N-[2-(phenylacetyl)phenyl]-3,4-dihydrophthalazine-1-carboxamide](/img/structure/B270652.png)

![2-Tricyclo[3.3.1.1~3,7~]dec-2-ylideneacetamide](/img/structure/B270661.png)


